molecular formula C23H17NO4S B4112707 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate

3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate

Cat. No. B4112707
M. Wt: 403.5 g/mol
InChI Key: CALNBOXRNGFQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate, also known as MQC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MQC has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses. 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has been shown to possess a range of biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate in lab experiments is its low toxicity and high solubility in aqueous solutions. This makes it easier to administer the compound to cells and animals without causing any adverse effects. However, one of the limitations of using 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate in lab experiments is its limited availability and high cost. The synthesis of 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate is a complex process that requires specialized equipment and expertise, which can make it difficult for researchers to obtain the compound in large quantities.

Future Directions

There are several future directions for research on 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate. One area of research could be to investigate the potential of 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate the potential of 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate as a chemopreventive agent for the prevention of cancer. Furthermore, future research could focus on identifying the exact molecular targets of 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate and elucidating its mechanism of action in more detail.

Scientific Research Applications

3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

(3-methoxycarbonylphenyl)methyl 2-thiophen-2-ylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S/c1-27-22(25)16-7-4-6-15(12-16)14-28-23(26)18-13-20(21-10-5-11-29-21)24-19-9-3-2-8-17(18)19/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALNBOXRNGFQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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